(5Z)-2-[(2-chlorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one
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Overview
Description
The compound (5Z)-2-[(2-chlorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic molecule that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(2-chlorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where the amino group of the thiazole ring reacts with a chlorobenzene derivative.
Introduction of Methoxybenzylidene Group: The final step involves the condensation of the thiazole derivative with a methoxybenzaldehyde under basic conditions to form the methoxybenzylidene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-[(2-chlorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the methoxybenzylidene group, converting it to a methoxybenzyl group.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Methoxybenzyl derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
(5Z)-2-[(2-chlorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5Z)-2-[(2-chlorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-[(2-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one
- (5Z)-2-[(2-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one
- (5Z)-2-[(2-iodophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one
Uniqueness
The uniqueness of (5Z)-2-[(2-chlorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H13ClN2O2S |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
(5Z)-2-(2-chlorophenyl)imino-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13ClN2O2S/c1-22-14-9-5-2-6-11(14)10-15-16(21)20-17(23-15)19-13-8-4-3-7-12(13)18/h2-10H,1H3,(H,19,20,21)/b15-10- |
InChI Key |
KFHPWPVHEFLMIH-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)NC(=NC3=CC=CC=C3Cl)S2 |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2 |
Origin of Product |
United States |
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